molecular formula C16H22O3 B12415707 Homosalate-d4

Homosalate-d4

Cat. No.: B12415707
M. Wt: 266.37 g/mol
InChI Key: WSSJONWNBBTCMG-UGWFXTGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Homosalate involves several steps. Initially, isophorone is used as a raw material, which undergoes a hydrogenation reaction in the presence of a catalyst. This is followed by an epimerization reaction to produce 3,3,5-Trimethylcyclohexanol. The final step involves a transesterification reaction between 3,3,5-Trimethylcyclohexanol and methyl salicylate to yield Homosalate .

Industrial Production Methods: The industrial production of Homosalate follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high purity and quality of the final product. The cis form content is typically greater than or equal to 85.0 percent, while the trans form content is less than or equal to 15 percent .

Chemical Reactions Analysis

Types of Reactions: Homosalate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .

Scientific Research Applications

Homosalate-d4 is widely used in scientific research due to its unique properties. It is primarily used as a tracer in pharmacokinetic studies to quantify drug metabolism and distribution. The deuterium labeling allows for precise tracking of the compound within biological systems . Additionally, this compound is used in studies related to sunscreen formulations to understand the photoprotection mechanisms and improve the efficacy of ultraviolet filters .

Mechanism of Action

The mechanism of action of Homosalate-d4 involves its ability to absorb ultraviolet radiation and convert it into less harmful infrared radiation (heat). This process protects the skin from ultraviolet-induced damage. The enol tautomer of Homosalate undergoes ultrafast excited state intramolecular proton transfer upon photoexcitation in the ultraviolet B region. The excess energy is then dissipated non-radiatively, providing effective photoprotection .

Comparison with Similar Compounds

Homosalate-d4 is compared with other similar compounds such as octyl salicylate, octocrylene, and avobenzone. While all these compounds serve as ultraviolet filters, this compound’s deuterium labeling makes it unique for research purposes. The deuterium atoms provide stability and allow for detailed pharmacokinetic studies, which are not possible with non-deuterated compounds .

List of Similar Compounds:
  • Octyl salicylate
  • Octocrylene
  • Avobenzone

Conclusion

This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics and sunscreen formulation. Its unique properties, including deuterium labeling, make it an essential tool for studying drug metabolism and improving ultraviolet protection.

Properties

Molecular Formula

C16H22O3

Molecular Weight

266.37 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2,3,4,5-tetradeuterio-6-hydroxybenzoate

InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3/i4D,5D,6D,7D

InChI Key

WSSJONWNBBTCMG-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CC(CC(C2)(C)C)C)O)[2H])[2H]

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.